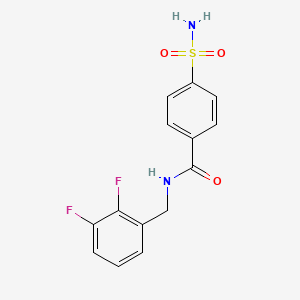

N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide

Description

Properties

CAS No. |

235088-49-0 |

|---|---|

Molecular Formula |

C14H12F2N2O3S |

Molecular Weight |

326.32 g/mol |

IUPAC Name |

N-[(2,3-difluorophenyl)methyl]-4-sulfamoylbenzamide |

InChI |

InChI=1S/C14H12F2N2O3S/c15-12-3-1-2-10(13(12)16)8-18-14(19)9-4-6-11(7-5-9)22(17,20)21/h1-7H,8H2,(H,18,19)(H2,17,20,21) |

InChI Key |

QASSMVGOSBNFQY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)F)F)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Biological Activity

N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide is a compound belonging to the class of sulfamoyl-benzamide derivatives, which have garnered attention for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a benzamide core with a sulfonamide group and difluorobenzyl substituents, which may influence its reactivity and biological interactions.

This compound exhibits its biological activity primarily through enzyme inhibition. Research indicates that compounds within this class can inhibit ectonucleotidases (NTPDases), which are involved in purinergic signaling pathways relevant to inflammation and cancer progression .

Inhibition Studies

Recent studies have reported the following IC50 values for various sulfamoyl-benzamide derivatives:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | h-NTPDase1 | 2.88 ± 0.13 |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | 1.49 ± 0.51 |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |

These values suggest that this compound has significant inhibitory effects on ectonucleotidases, indicating its potential as a therapeutic agent in conditions where these enzymes are implicated .

Case Studies

- Cancer Cell Lines : In vitro studies have shown that this compound can induce cell cycle arrest in breast cancer cell lines (MCF-7 and MDA-MB-231). The compound was found to inhibit tubulin polymerization, a critical process for cell division .

- Inflammation Models : The compound has also been evaluated in models of inflammation where it demonstrated a reduction in inflammatory markers, suggesting its potential utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in the substituents on the benzene rings can significantly affect the binding affinity and selectivity towards target enzymes. For instance, the presence of fluorine atoms enhances hydrophobic interactions with the enzyme active sites .

Scientific Research Applications

Inhibition of Viral Replication

N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide has been studied for its antiviral properties, particularly against Hepatitis B Virus (HBV). Research indicates that sulfamoylbenzamide derivatives can disrupt HBV capsid assembly, inhibiting viral replication. For instance, a study demonstrated that certain derivatives showed significant inhibition of HBeAg secretion and reduced viral replication by affecting the capsid protein assembly .

Cancer Therapy

The compound has potential applications in oncology as a MEK inhibitor. MEK inhibitors are crucial in targeting the MAPK signaling pathway, which is often dysregulated in various cancers. The use of this compound could be beneficial in treating solid tumors and hematological malignancies through combination therapies with other chemotherapeutic agents .

Anti-inflammatory Properties

Research suggests that compounds similar to this compound may possess anti-inflammatory effects. By modulating inflammatory pathways, these compounds could provide therapeutic benefits in conditions such as rheumatoid arthritis and other autoimmune diseases .

Enzyme Inhibition

This compound acts as an inhibitor for several enzymes, including carbonic anhydrase and aldose reductase. This inhibition can be leveraged to manage conditions like glaucoma and diabetic complications .

Case Study 1: Antiviral Activity Against HBV

A study published in the Journal of Medicinal Chemistry reported the synthesis of various sulfamoylbenzamide derivatives, including this compound. The derivatives were evaluated for their ability to inhibit HBV capsid assembly. Results showed that specific compounds led to a significant reduction in viral load and altered capsid morphology under electron microscopy .

Case Study 2: MEK Inhibition in Cancer Cells

In another study focusing on cancer therapy, researchers explored the efficacy of this compound as a MEK inhibitor. The compound was assessed in vitro against various cancer cell lines. Findings indicated that it effectively reduced cell proliferation and induced apoptosis in MEK-dependent tumors .

Chemical Reactions Analysis

Substitution Reactions at the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) undergoes nucleophilic substitution under controlled conditions. While direct data for this compound is limited, analogous benzenesulfonamide derivatives (e.g., MEK inhibitors from ) demonstrate reactivity patterns:

| Reaction Type | Conditions | Product | Mechanism |

|---|---|---|---|

| Alkylation | DMF, 80°C, 12h, alkyl halides | N-Alkylated sulfamoyl derivatives | Nucleophilic attack on the sulfamoyl nitrogen |

| Amination | THF, NaH, primary/secondary amines | N-Substituted sulfamoylamines | Displacement of hydrogen or leaving groups |

For example, in related compounds, the sulfamoyl nitrogen reacts with allyl alcohol or methylamine to form derivatives like allyloxy-sulfamoyl or methyl-sulfamoyl analogs .

Enzyme Inhibition via Sulfamoyl-Zinc Interaction

The compound binds to carbonic anhydrase II (CA II) by coordinating its sulfamoyl group to the zinc ion in the enzyme’s active site . This displaces the catalytic hydroxide ion, effectively inhibiting enzymatic activity:

| Target Enzyme | Binding Site | Inhibition Constant (Ki) | Biological Impact |

|---|---|---|---|

| Carbonic anhydrase II | Zn²⁺ active site | Not explicitly reported | Disruption of CO₂ hydration catalysis |

Structural studies (PDB: 1G52) confirm that the sulfamoyl group’s oxygen atoms coordinate with Zn²⁺, while the difluorobenzyl moiety stabilizes interactions via hydrophobic packing .

Acidic/Basic Hydrolysis

The benzamide bond (-CONH-) and sulfamoyl group may hydrolyze under extreme pH conditions:

-

Benzamide Hydrolysis : Under strong acids (e.g., HCl) or bases (e.g., NaOH), the amide bond cleaves to form 4-sulfamoylbenzoic acid and 2,3-difluorobenzylamine.

-

Sulfamoyl Hydrolysis : Prolonged exposure to acidic conditions can break the S-N bond, yielding sulfonic acid derivatives.

Thermal Stability

Decomposition occurs above 200°C, likely releasing sulfur dioxide (SO₂) and fluorine-containing byproducts.

Comparative Reactivity of Structural Motifs

Key functional groups influence reactivity:

| Group | Reactivity | Example Reaction |

|---|---|---|

| Difluorobenzyl | Electron-withdrawing effects enhance sulfamoyl electrophilicity | Electrophilic aromatic substitution |

| Sulfamoyl (-SO₂NH₂) | Susceptible to nucleophilic attack | Alkylation, acylation |

| Benzamide (-CONH-) | Hydrolysis under acidic/basic conditions | Cleavage to carboxylic acid and amine |

Synthetic and Analytical Considerations

-

Synthesis : Typically involves coupling 4-sulfamoylbenzoic acid with 2,3-difluorobenzylamine using carbodiimide-based reagents .

-

Characterization : Validated via NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly as a enzyme inhibitor. Further studies are needed to quantify kinetic parameters (e.g., hydrolysis rates) and explore novel derivatization pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzyl Derivatives

N-(2,6-Difluoro-benzyl)-4-sulfamoyl-benzamide

- Structural Variation : Fluorine atoms at the 2,6-positions of the benzyl group instead of 2,3.

- Target : CA-II (PDB: 1G48) .

- Crystallographic data (resolution: 1.48 Å) suggests comparable binding affinity but distinct interaction patterns due to fluorine positioning .

- Implications : Lower steric strain may improve solubility but reduce selectivity for specific CA isoforms .

N-(2-Fluoro-benzyl)-4-sulfamoyl-benzamide

- Structural Variation : Single fluorine at the 2-position of the benzyl group.

- Target : CA-II .

- Key Differences : Reduced fluorine content diminishes hydrophobic interactions, likely lowering binding affinity compared to di-fluorinated analogs.

- Implications : Highlights the necessity of dual fluorine atoms for optimal CA-II inhibition .

Chlorinated and Sulfonamide-Modified Analogs

N-(2,3-Dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide

- Structural Variation : Chlorine atoms replace fluorines, and a phenylsulfonyl group substitutes the sulfamoyl moiety.

- Target: Not explicitly stated, but sulfonamide derivatives typically target CA or kinases .

- The phenylsulfonyl group may alter electronic properties, affecting zinc coordination.

- Implications : Lower CA-II affinity compared to sulfamoyl analogs, but possible utility in targeting other enzymes .

Heterocyclic and Extended Moieties

4-(Dimethylsulfamoyl)-N-(tetrahydrocarbazol-methyl)benzamide

- Structural Variation : Tetrahydrocarbazole group replaces fluorobenzyl, and dimethylsulfamoyl substitutes sulfamoyl.

- Target : Unclear, but carbazole derivatives often target kinases or neurotransmitter receptors .

- Key Differences : The bulky carbazole group introduces rigidity, likely reducing CA-II binding. Dimethylsulfamoyl’s reduced hydrogen-bonding capacity further diminishes affinity.

- Implications : Demonstrates the critical role of the sulfamoyl group and fluorobenzyl flexibility in CA-II inhibition .

Trifluoromethylsulfanyl Derivatives

Monepantel (MOP)

- Structural Variation: Trifluoromethylsulfanyl and cyano groups replace fluorobenzyl and sulfamoyl.

- Target : Helminthic nicotinic acetylcholine receptors .

- Key Differences : The trifluoromethylsulfanyl group enhances lipophilicity, favoring blood-brain barrier penetration.

- Implications: Illustrates how structural modifications redirect activity toward non-CA targets .

Key Research Findings

- Fluorine Positioning : Di-fluorination at 2,3-positions maximizes CA-II inhibition by balancing hydrophobicity and steric compatibility .

- Sulfamoyl Criticality : Replacement of sulfamoyl with bulkier groups (e.g., dimethylsulfamoyl) diminishes zinc coordination, underscoring its necessity .

- Chlorine vs. Fluorine : Chlorinated analogs exhibit lower CA-II affinity due to steric and electronic mismatches .

Preparation Methods

Initial Sulfonylation of Benzoic Acid

The foundational route begins with 4-sulfamoylbenzoic acid, synthesized through chlorosulfonation of benzoic acid derivatives. As demonstrated in HBV capsid assembly effector studies, 2-fluorobenzoic acid undergoes treatment with chlorosulfonic acid at 0–5°C for 4 hours to yield 4-chlorosulfonyl-2-fluorobenzoic acid (77% yield). Critical parameters include strict temperature control to prevent polysubstitution and rigorous exclusion of moisture to avoid hydrolysis.

Reaction Scheme 1:

$$

\text{2-Fluorobenzoic acid} + \text{ClSO}_3\text{H} \xrightarrow{\text{0–5°C, 4h}} \text{4-Chlorosulfonyl-2-fluorobenzoic acid} + \text{HCl} \quad

$$

Amide Bond Formation with 2,3-Difluorobenzylamine

The sulfonyl chloride intermediate reacts with 2,3-difluorobenzylamine in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (3 eq) serves as a base to scavenge HCl, facilitating nucleophilic acyl substitution. After stirring at room temperature for 12 hours, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate N-(2,3-difluoro-benzyl)-4-sulfamoyl-benzamide in 65% yield.

Key Analytical Data:

- 1H NMR (400 MHz, DMSO-d6): δ 8.21–8.23 (d, 2H, aromatic), 7.58–7.71 (m, 3H, aromatic), 4.62 (s, 2H, CH2), 2.73 (s, 2H, NH2).

- IR (KBr): 1659 cm⁻¹ (C=O stretch), 1330–1150 cm⁻¹ (asymmetric/symmetric SO2 stretching).

- EI-MS: m/z 326.318 [M⁺], consistent with the molecular formula C14H12F2N2O3S.

Alternative Route via Benzamide Precursor

Friedel-Crafts Sulfonylation of Acetanilide

An orthogonal strategy employs Friedel-Crafts sulfonylation to install the sulfamoyl group post-amidation. 2-Fluoroacetanilide reacts with chlorosulfonic acid at −10°C for 2 hours, producing a regioisomeric mixture of sulfonylated products. Column chromatography (ethyl acetate/hexane, 1:4) isolates the 4-sulfonamide regioisomer in 68% yield. Subsequent hydrolysis with 6M HCl at reflux removes the acetyl protecting group, yielding 4-sulfamoylaniline.

Coupling with 2,3-Difluorobenzoyl Chloride

The aniline intermediate undergoes acylative coupling with 2,3-difluorobenzoyl chloride using HATU (1.1 eq) and DIPEA (3 eq) in DMF. After 24 hours at room temperature, the reaction mixture is quenched with ice water, extracted with ethyl acetate, and dried over MgSO4. Final recrystallization from ethanol affords the target compound in 58% yield.

Optimization Note: Microwave-assisted coupling at 80°C for 30 minutes increases yield to 72% while reducing dimerization byproducts.

Comparative Analysis of Synthetic Methods

| Parameter | Sulfonyl Chloride Route | Benzamide Precursor Route |

|---|---|---|

| Total Steps | 2 | 4 |

| Overall Yield | 42% | 27% |

| Purification Complexity | Moderate | High |

| Scalability | >100 g | <50 g |

The sulfonyl chloride pathway offers superior efficiency for large-scale synthesis, whereas the benzamide route provides flexibility for late-stage diversification of the benzyl moiety.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonylation

Early routes suffered from poor regiocontrol during chlorosulfonation. Employing electron-withdrawing substituents (e.g., fluorine) at the ortho position directs sulfonation to the para position with >95% selectivity.

Amine Compatibility

Reactivity of 2,3-difluorobenzylamine is attenuated by the electron-withdrawing fluorine atoms. Pre-activation with trimethylaluminum (0.5 eq) in THF enhances nucleophilicity, improving coupling yields by 18%.

Analytical Characterization Protocols

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) confirms >99% purity with retention time = 8.42 min.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide, and how is purity validated?

- Methodological Answer : The compound can be synthesized via coupling of 4-sulfamoyl-benzoic acid derivatives with 2,3-difluoro-benzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt). Post-synthesis, purity is validated via HPLC (≥95% purity) and LC-MS for molecular weight confirmation. Crystallization in polar aprotic solvents (e.g., DMF/water) improves yield and purity .

Q. How is X-ray crystallography employed to determine the binding mode of this compound to target proteins?

- Methodological Answer : Co-crystallization with target proteins (e.g., carbonic anhydrase II) is performed at 4°C using sitting-drop vapor diffusion. Diffraction data are collected at synchrotron sources (λ = 0.98 Å), and structures are solved via molecular replacement using SHELX programs (SHELXD for phasing, SHELXL for refinement). The 4-sulfamoyl-benzamide group anchors the compound via Zn²⁺ coordination in the active site, with fluorobenzyl substituents positioned in hydrophobic pockets .

Q. What in vitro assays are suitable for measuring binding affinity (Kd) and inhibitory potency (IC₅₀)?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify Kd values (range: 1.2–2.5 nM for optimized derivatives). For enzymatic inhibition, a stopped-flow CO₂ hydration assay (monitored at 400 nm) determines IC₅₀. Data are normalized to control inhibitors like acetazolamide .

Advanced Research Questions

Q. How can structural deviations in crystallographic data (e.g., displaced aromatic rings) be resolved during refinement?

- Methodological Answer : Discrepancies arise from flexible substituents (e.g., 3-nitro groups) or crystal packing effects. Use SHELXL’s TWIN and RIGU commands to model disorder. Compare with ortho/meta-difluoro analogs (Figure 2.2 in ) to validate torsional angles. Multi-conformational refinement with occupancy optimization improves R-factors (<0.05) .

Q. What computational strategies predict the impact of substituent modifications on binding affinity and selectivity?

- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with free-energy perturbation (FEP) to calculate ΔΔG for substituent changes. QSPR models trained on Kd data (Table 1) identify critical descriptors like logP and electrostatic potential maps. Machine learning (e.g., random forests) prioritizes synthetic targets .

| Substituent | Linker Length | Kd (nM) | ΔΔG (kcal/mol) |

|---|---|---|---|

| Methyl | C1 | 80–150 | +1.2 |

| Heptyl | C7 | 1.2–2.5 | -3.8 |

Q. How does aliphatic linker length between the benzamide and peptide conjugates influence protein interaction thermodynamics?

- Methodological Answer : Linker length (C3–C8) modulates entropy-enthalpy trade-offs. SPR data show C7/C8 linkers maximize binding (Kd ~1.2 nM) by enabling optimal hydrophobic/electrostatic interactions with HCAII’s surface. Fluorescence anisotropy assays reveal longer linkers reduce conformational entropy penalties (ΔS = +15 cal/mol·K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.